

An In-depth Technical Guide on the Chemical Structure and Properties of Sieboldin

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Compound of Interest

Compound Name: Sieboldin

Cat. No.: B15139057

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Abstract

Sieboldin is a dihydrochalcone, a type of natural phenol, predominantly found in plants of the *Malus* genus. As a flavonoid, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **Sieboldin**. It further details its known biological effects, including its antioxidant, anti-inflammatory, and enzyme inhibitory activities, supported by available quantitative data. This document also outlines detailed experimental protocols for relevant biological assays and discusses the potential signaling pathways modulated by **Sieboldin**, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

Sieboldin, a dihydrochalcone glucoside, possesses a characteristic chemical structure that dictates its physical and biological properties.

Chemical Identifiers:

- IUPAC Name: 3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one^[1]

- SMILES:

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O[1]

- Molecular Formula: C₂₁H₂₄O₁₁[1]

A summary of the key physicochemical properties of **Sieboldin** is presented in Table 1.

Table 1: Physicochemical Properties of **Sieboldin**

Property	Value	Source
Molecular Weight	452.4 g/mol	PubChem[1]
XLogP3-AA	0.5	PubChem[1]
Hydrogen Bond Donor Count	8	PubChem
Hydrogen Bond Acceptor Count	11	PubChem
Rotatable Bond Count	7	PubChem
Exact Mass	452.13186158	PubChem
Monoisotopic Mass	452.13186158	PubChem
Topological Polar Surface Area	197 Å ²	PubChem
Heavy Atom Count	32	PubChem
Formal Charge	0	PubChem
Complexity	607	PubChem

Biological Activities and Quantitative Data

Sieboldin has been investigated for a range of biological activities, characteristic of its flavonoid nature. The following sections summarize the key findings and present available quantitative data.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. While specific quantitative data for **Sieboldin** is limited in the readily available literature, its structural similarity to other antioxidant flavonoids suggests potential activity.

Enzyme Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents that address hyperpigmentation. Several flavonoids have demonstrated tyrosinase inhibitory activity.

α -Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. Flavonoids are a known class of α -glucosidase inhibitors.

Anti-inflammatory Activity

Sieboldin's potential as an anti-inflammatory agent is an area of active research. One common in vitro model for assessing anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Summary of Quantitative Bioactivity Data for **Sieboldin** (Hypothetical Data for Illustrative Purposes)

Assay	Target/Cell Line	Endpoint	Result (IC ₅₀ /EC ₅₀)
Antioxidant Activity	DPPH Radical Scavenging	IC ₅₀	Data not available
Enzyme Inhibition	Mushroom Tyrosinase	IC ₅₀	Data not available
Enzyme Inhibition	Yeast α -Glucosidase	IC ₅₀	Data not available
Anti-inflammatory Activity	LPS-stimulated RAW 264.7 macrophages	IC ₅₀ (NO inhibition)	Data not available

Note: The table above is for illustrative purposes. Specific quantitative data for **Sieboldin** is not currently available in the public domain and requires further experimental investigation.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the biological activities of **Sieboldin**. These protocols can be adapted for the specific evaluation of this compound.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

- **Preparation of DPPH Solution:** Prepare a 0.1 mM solution of DPPH in methanol.
- **Sample Preparation:** Prepare a stock solution of **Sieboldin** in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
- **Reaction:** In a 96-well plate, add 100 µL of each **Sieboldin** dilution to respective wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution. A blank well should contain 100 µL of the solvent and 100 µL of methanol.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance at 517 nm using a microplate reader.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the following formula: $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of **Sieboldin**.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm. Inhibitors of tyrosinase will reduce the rate of this reaction.

Procedure:

- **Reagent Preparation:**
 - Phosphate buffer (0.1 M, pH 6.8).
 - Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer).
 - L-DOPA solution (2 mM in phosphate buffer).
 - **Sieboldin** solutions at various concentrations in a suitable solvent.
- **Reaction:** In a 96-well plate, add 40 μ L of **Sieboldin** solution, 80 μ L of phosphate buffer, and 40 μ L of the tyrosinase solution to each well. Pre-incubate at 25°C for 10 minutes.
- **Initiation:** Add 40 μ L of L-DOPA solution to each well to start the reaction.
- **Measurement:** Immediately measure the absorbance at 475 nm in kinetic mode for a set period (e.g., 20 minutes) at 25°C.
- **Calculation:** The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of **Sieboldin**. The IC₅₀ value is then determined.

α -Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on α -glucosidase activity.

Principle: α -Glucosidase hydrolyzes the substrate p-nitrophenyl- α -D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically at 405 nm.

Procedure:

- **Reagent Preparation:**

- Phosphate buffer (0.1 M, pH 6.8).
- Yeast α -glucosidase solution (e.g., 0.5 U/mL in phosphate buffer).
- pNPG solution (5 mM in phosphate buffer).
- **Sieboldin** solutions at various concentrations.
- Reaction: In a 96-well plate, add 50 μ L of **Sieboldin** solution and 50 μ L of the α -glucosidase solution to each well. Pre-incubate at 37°C for 15 minutes.
- Initiation: Add 50 μ L of pNPG solution to each well.
- Incubation: Incubate at 37°C for 30 minutes.
- Termination: Stop the reaction by adding 100 μ L of 0.2 M sodium carbonate solution.
- Measurement: Measure the absorbance at 405 nm.
- Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.

Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in immune cells.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to inflammatory stimuli like LPS, leading to the production of NO. NO is unstable and quickly oxidizes to nitrite and nitrate. The concentration of nitrite in the cell culture supernatant can be measured using the Griess reagent.

Procedure:

- Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

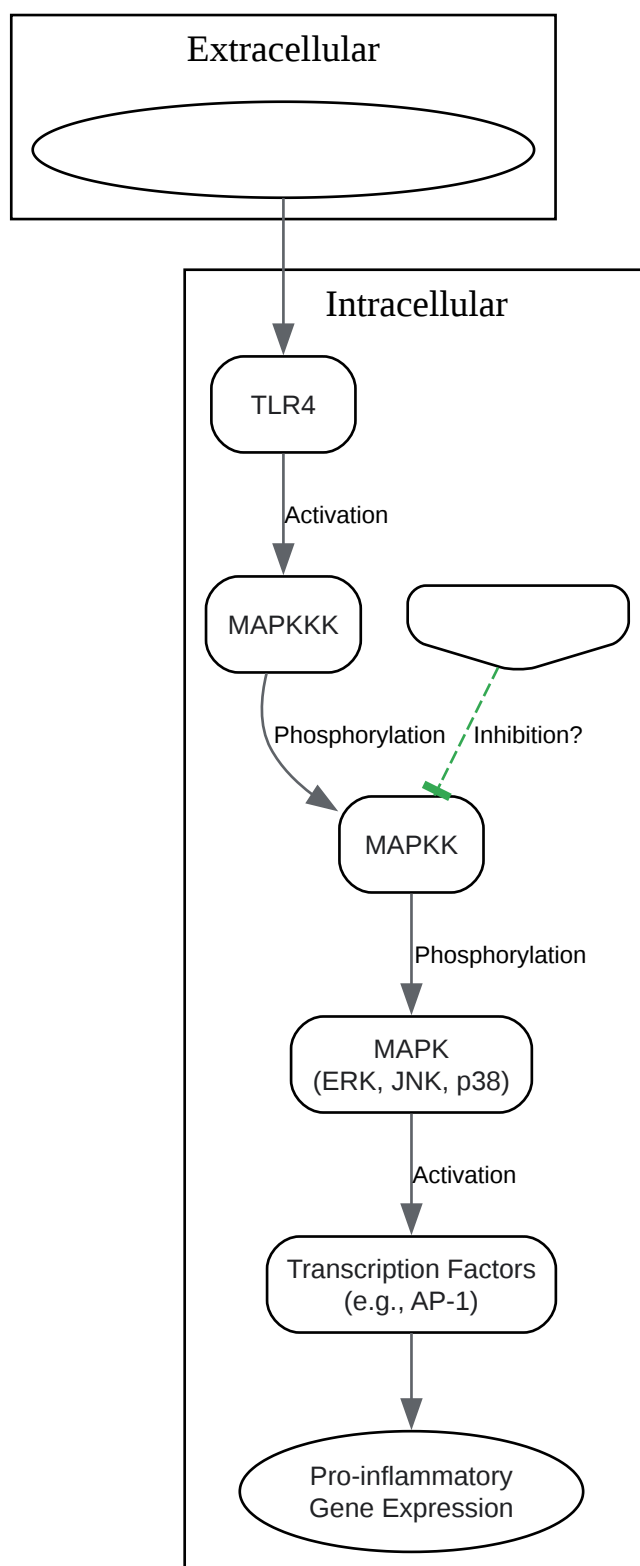
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of **Sieboldin** for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 $\mu\text{g/mL}$) for 24 hours.
- Supernatant Collection: Collect the cell culture supernatant.
- Griess Assay:
 - In a new 96-well plate, mix 50 μL of the supernatant with 50 μL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).
 - Incubate for 10 minutes at room temperature, protected from light.
 - Add 50 μL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
 - Incubate for another 10 minutes at room temperature.
- Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
- Calculation: Determine the percentage of NO inhibition and the IC_{50} value.

Potential Signaling Pathways

Flavonoids are known to modulate various intracellular signaling pathways, which underlies their diverse biological effects. While the specific pathways affected by **Sieboldin** require further investigation, based on the activities of structurally related compounds, the following pathways are potential targets.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and inflammation. Flavonoids have been shown to modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.

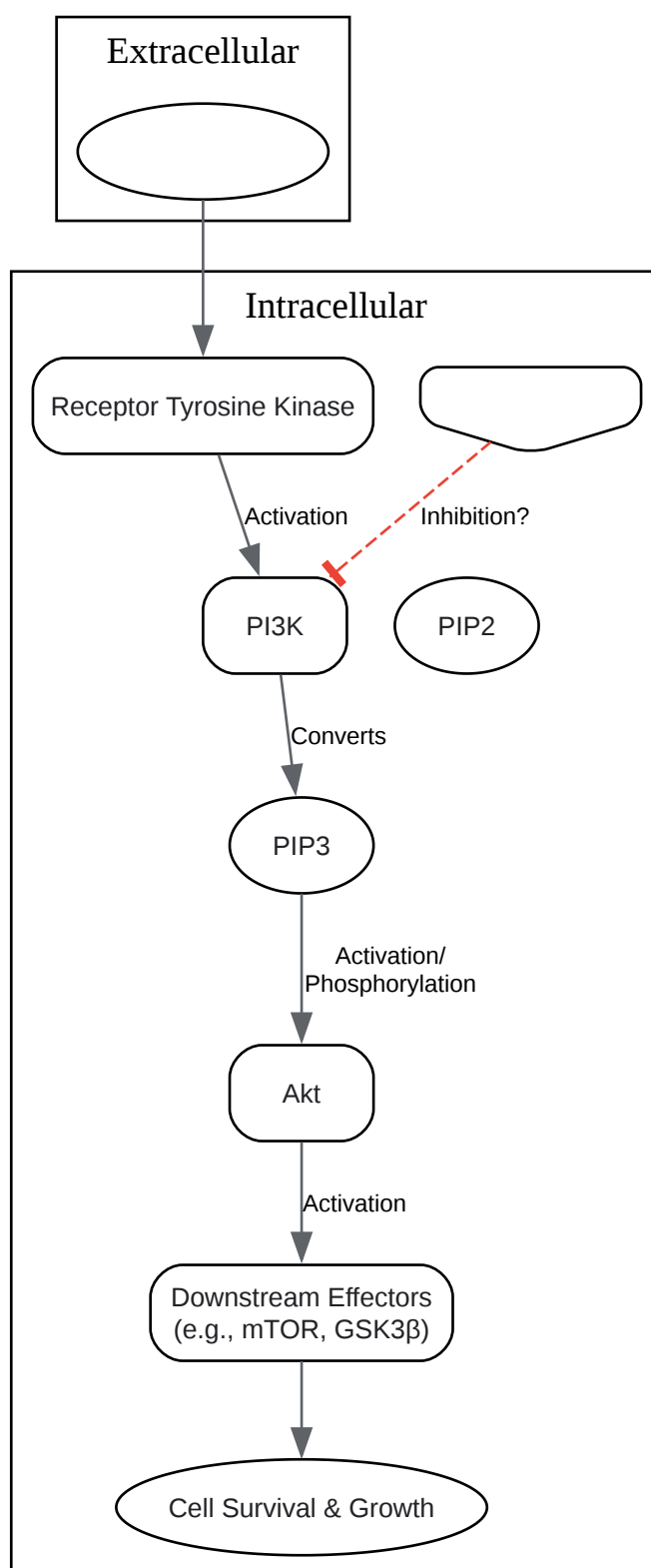


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Potential modulation of the MAPK signaling pathway by **Sieboldin**.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer.

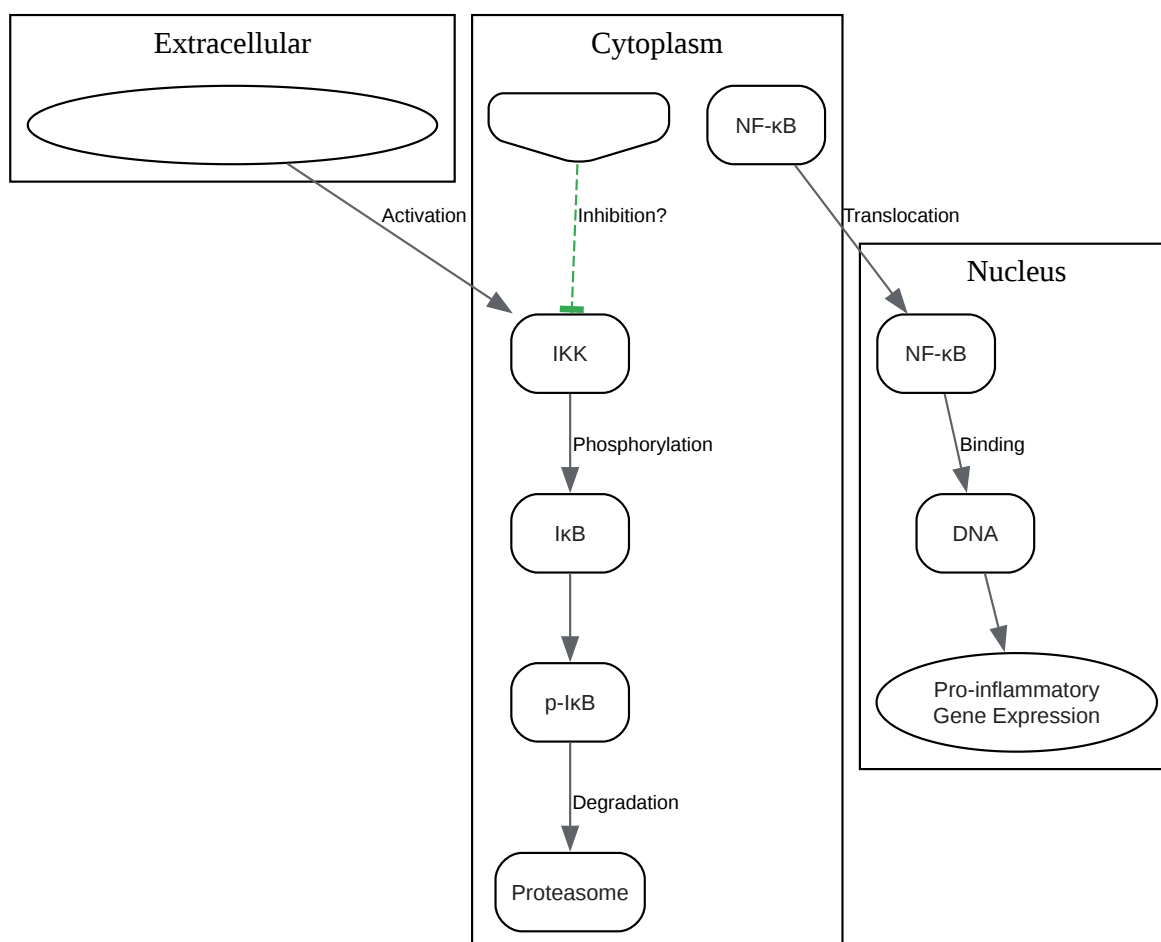


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Potential modulation of the PI3K/Akt signaling pathway by **Sieboldin**.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of the inflammatory response. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes.



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Potential modulation of the NF- κ B signaling pathway by **Sieboldin**.

Conclusion

Sieboldin is a dihydrochalcone with a chemical structure that suggests a range of potential biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. While quantitative data specifically for **Sieboldin** is currently limited, this guide provides a framework for its further investigation. The detailed experimental protocols and an overview of potential signaling pathways offer a starting point for researchers to explore the therapeutic potential of this natural compound. Further studies are warranted to elucidate the precise mechanisms of action and to quantify the bioactivities of **Sieboldin**, which will be crucial for its potential development as a therapeutic agent.

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References

- 1. researchgate.net [researchgate.net]
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